3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethoxy-3-(phenylmethoxymethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-20-14-12-11(9-22-8-10-6-4-3-5-7-10)18-19-13(12)16-15(17-14)21-2/h3-7H,8-9H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAOGEHBPHJJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyloxy and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications using reagents such as benzyl chloride and methanol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-((benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various kinases associated with cancer progression. For example, studies have shown that pyrazole-based kinase inhibitors can effectively target ALK (anaplastic lymphoma kinase), which is implicated in several cancer types such as non-small cell lung cancer and anaplastic large cell lymphoma .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling. In vitro studies have demonstrated that certain pyrazole compounds can significantly reduce the activity of MMP-2 and MMP-9, suggesting potential applications in treating inflammatory diseases .
Neurological Applications
There is emerging evidence supporting the use of pyrazolo[3,4-d]pyrimidines in neurological disorders. For instance, compounds within this class have been studied for their effects on transient receptor potential channels (TRPC), which are involved in various neurophysiological processes. High-throughput screening has identified lead compounds that selectively activate TRPC channels, indicating their potential as therapeutic agents for conditions like neuropathic pain and neurodegenerative diseases .
Synthesis Methodologies
The synthesis of 3-((benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multicomponent reactions (MCRs), which allow for the efficient formation of complex molecules from simpler precursors. The following table summarizes various synthetic approaches:
Case Study 1: Anticancer Screening
In a study evaluating various pyrazole derivatives for anticancer activity, 3-((benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine was tested against several cancer cell lines. Results showed significant cytotoxicity with IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory properties of this compound by measuring its effect on MMP activity in vitro. The compound demonstrated a marked reduction in MMP levels compared to control groups, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy vs. Sulfanyl Groups: Methoxy substituents (e.g., at positions 4 and 6) increase polarity and hydrogen-bond acceptor capacity, improving aqueous solubility. This contrasts with sulfanyl groups (e.g., –S–CH2C6H5 in ), which enhance lipophilicity and membrane permeability .
Crystallographic and Computational Insights
- Crystal Packing :
- Synthetic Accessibility: The target compound’s methoxy groups may simplify synthesis compared to hybrid systems like thieno-pyrimidine derivatives (), which require multi-step reactions involving Vilsmeier–Haack reagents .
Biological Activity
3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities. These compounds are known for their potential as anticancer agents and have shown promise in antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C15H16N4O3
- CAS Number : 2055071-87-7
- Molecular Weight : 300.318 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with benzyloxy and methoxy substituents.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties primarily through the inhibition of protein kinases. For instance, studies have shown that these compounds can inhibit key kinases involved in cancer progression:
- Mechanism : Inhibition of eukaryotic protein kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells.
- Case Study : A library of pyrazolo[3,4-d]pyrimidines demonstrated in vitro activity against various cancer cell lines, with some compounds reducing tumor volumes by over 50% in animal models by targeting Bcr-Abl T315I mutant kinase activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Target Organisms : Staphylococcus aureus and Escherichia coli.
- Findings : In vitro studies revealed that certain derivatives of pyrazolo[3,4-d]pyrimidines showed promising antibacterial activity, suggesting a dual role in cancer therapy where patients are susceptible to infections .
The biological activity of 3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits specific kinases that are crucial for cancer cell survival and proliferation.
- Antimicrobial Action : It disrupts bacterial DNA replication mechanisms and may interfere with cell wall synthesis.
Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound and related derivatives:
Q & A
Q. What are the key synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be optimized?
Methodological Answer:
- Core Synthesis : React pyrazolo[3,4-d]pyrimidine precursors with benzyloxy-methyl and methoxy substituents under alkaline conditions (e.g., KOH/TDA-1) and coupling agents like Hoffer’s chlorosugar. Purify intermediates via flash column chromatography (CH₂Cl₂/MeOH gradients) .
- Optimization : Vary reaction time, solvent polarity (e.g., acetonitrile vs. dichloromethane), and stoichiometry to improve yield. Monitor by TLC and confirm purity via HRMS and NMR .
Q. How should researchers characterize pyrazolo[3,4-d]pyrimidine derivatives to confirm structural integrity?
Methodological Answer:
Q. What in vitro assays are suitable for initial biological screening of these compounds?
Methodological Answer:
- Antiproliferative Testing : Use the NCI-60 cell line panel at 10 µM concentrations. Calculate IC₅₀ values via dose-response curves (48–72 hr incubations) .
- Parasitic Targets : Screen against T. cruzi and L. infantum using PMM/MRC-5SV2 cells. Calculate selectivity index (SI = CC₅₀/IC₅₀) to prioritize non-cytotoxic hits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
Methodological Answer:
- Scaffold Modifications : Introduce substituents at positions 3 and 4 (e.g., aryloxy, urea groups) to enhance Src/Abl binding. Test against Ba/F3 cells expressing Bcr-Abl T315I mutants .
- Docking Studies : Use Schrödinger Suite to model interactions with VEGFR-2’s ATP-binding pocket. Prioritize derivatives with predicted ΔG ≤ -9 kcal/mol .
Q. What strategies mitigate resistance in pyrazolo[3,4-d]pyrimidine-derived kinase inhibitors?
Methodological Answer:
- Dual-Targeting : Develop compounds inhibiting both Src and Abl to bypass mutation-driven resistance (e.g., compound 101 in reduced tumor growth in xenografts with T315I mutations) .
- Prodrug Approaches : Mask polar groups (e.g., amino substituents) with ester linkages to improve cellular uptake in hypoxic leukemia models .
Q. How can researchers validate target engagement and mechanism of action in vivo?
Methodological Answer:
- Pharmacodynamic Markers : Measure phospho-VEGFR-2 levels in tumor lysates via ELISA after dosing (10–50 mg/kg, oral). Correlate with tumor volume reduction in murine xenografts .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma and tumor tissues. Compare AUC₀–24h ratios to parent compound .
Q. What advanced analytical methods resolve contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Multi-Omics Integration : Pair RNA-seq (to identify dysregulated pathways) with metabolomics (e.g., Seahorse assays) in outlier cell lines (e.g., leukemia vs. colon cancer) .
- Synergy Screening : Test combinations with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay plots to quantify combination indices (CI < 1.0 indicates synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
